molecular formula C10H12FN3O2 B1301882 1-(4-Fluoro-2-nitrophenyl)piperazine CAS No. 243128-46-3

1-(4-Fluoro-2-nitrophenyl)piperazine

Cat. No.: B1301882
CAS No.: 243128-46-3
M. Wt: 225.22 g/mol
InChI Key: ZPYLKZRKXDCEQI-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)piperazine is an organic compound with the molecular formula C10H12FN3O2. It is characterized by the presence of a piperazine ring substituted with a 4-fluoro-2-nitrophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)piperazine has several scientific research applications:

Safety and Hazards

The safety information for 1-(4-Fluoro-2-nitrophenyl)piperazine includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Preparation Methods

The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine typically involves the reaction of 4-fluoro-2-nitroaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

1-(4-Fluoro-2-nitrophenyl)piperazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group and the piperazine ring are thought to play key roles in its biological activity, potentially affecting enzyme function and cellular processes .

Comparison with Similar Compounds

1-(4-Fluoro-2-nitrophenyl)piperazine can be compared with other similar compounds such as 1-(2-fluoro-4-nitrophenyl)piperazine. While both compounds share a similar core structure, the position of the fluorine and nitro groups can significantly affect their chemical and biological properties. The unique positioning of the substituents in this compound may confer distinct reactivity and biological activity compared to its analogs .

Similar compounds include:

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYLKZRKXDCEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372058
Record name 1-(4-fluoro-2-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243128-46-3
Record name 1-(4-fluoro-2-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine (10 g) was added 1.2N hydrochloric acid (190 ml) and the mixture was refluxed under heating for 17 hr. The reaction mixture was made alkaline (pH 12) with an aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give a red oil. The oil was crystallized from ethyl acetate-isopropyl ether-hexane to give the title compound (5.6 g) as a red solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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